![molecular formula C13H19N5 B8232100 N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8232100.png)
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
概要
説明
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is an organic compound with the molecular formula C13H21N5 and a molecular weight of 247.34 g/mol . This compound is notable for its structural complexity, featuring a pyrrolo[2,3-d]pyrimidine core linked to a methylpiperidine moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions. Common reagents include formamide derivatives and suitable catalysts.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions. This step may involve the use of methylpiperidine and a suitable base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.
科学的研究の応用
Medicinal Chemistry
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves primarily as an intermediate in the synthesis of tofacitinib. Tofacitinib is a selective inhibitor of JAK3 and has shown efficacy in treating autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. The compound's structure allows for modifications that can enhance its biological activity and specificity towards different kinases.
Key Properties:
- Molecular Formula: C13H19N5
- Molecular Weight: 245.32 g/mol
- Chemical Structure: The compound features a pyrrolo[2,3-d]pyrimidine core that is crucial for its biological activity.
Cancer Research
Recent studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant anticancer activities. For instance, a series of compounds derived from similar structures have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines.
Case Study:
A study on N4-phenylsubstituted derivatives demonstrated their potential as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, which play a crucial role in tumor angiogenesis. The synthesized compounds showed promising results in inhibiting cell proliferation in vitro.
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 12.5 |
MCF-7 (Breast) | 15.0 |
These findings suggest that this compound and its derivatives could be developed into effective anticancer agents through further structural optimization.
Anti-inflammatory Applications
The compound's structural characteristics suggest potential anti-inflammatory properties. As a JAK inhibitor, it may modulate inflammatory pathways by inhibiting cytokine signaling involved in immune responses.
Research Insight:
Studies have shown that JAK inhibitors can effectively reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions by blocking the signaling pathways activated by pro-inflammatory cytokines such as interleukin (IL)-6 and IL-23.
Synthesis and Structural Modifications
The synthetic pathways for producing this compound involve several steps that allow for the introduction of various substituents to enhance its pharmacological properties. The synthesis typically starts from readily available piperidine derivatives and involves cyclization reactions to form the pyrrolo[2,3-d]pyrimidine framework.
Synthetic Route Overview:
- Start with 1-Piperidinecarboxylic acid derivatives.
- Introduce methyl groups at specific positions.
- Cyclocondensation with appropriate reagents to form the final structure.
作用機序
The mechanism of action of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
類似化合物との比較
Similar Compounds
- N-methyl-N-(4-methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine
- N-methyl-N-(4-methylpiperidin-3-yl)-5H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and stability, making it particularly valuable in certain research and industrial applications .
生物活性
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 477600-74-1) is a compound of significant interest in medicinal chemistry, particularly due to its potential applications as a pharmaceutical agent. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 245.32 g/mol. The structural characteristics include a pyrrolo[2,3-d]pyrimidine core and a piperidine moiety, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 245.32 g/mol |
CAS Number | 477600-74-1 |
Purity | 95% |
This compound has been identified as a Janus kinase (JAK) inhibitor, particularly affecting JAK3, which plays a critical role in cytokine signaling pathways. This inhibition can lead to reduced inflammation and modulation of immune responses, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the piperidine ring significantly influence the compound's potency and selectivity. For instance:
- Chirality : The introduction of chiral centers in the piperidine scaffold enhances biological activity. Studies have shown that specific stereoisomers exhibit improved binding affinities to target proteins compared to their achiral counterparts .
- Substituent Variations : Altering substituents on the pyrrolo[2,3-d]pyrimidine ring can affect the inhibitory activity against various kinases. For example, compounds with specific substitutions have demonstrated enhanced selectivity over other kinases, which is crucial for minimizing off-target effects .
Biological Activity Data
Recent studies have provided quantitative insights into the biological activity of this compound:
Activity Type | IC50 Value (nM) | Target |
---|---|---|
JAK3 Inhibition | 41 | Janus Kinase 3 |
HDM2-p53 PPI Inhibition | 169 | HDM2-p53 Protein-Protein Interaction |
CDPK1 Inhibition | 50 | Calcium-Dependent Protein Kinase 1 |
Case Studies
- Tofacitinib Synthesis : this compound is an important intermediate in the synthesis of tofacitinib, a well-known JAK inhibitor used in clinical settings . The compound's ability to modulate immune responses makes it vital for developing therapies targeting inflammatory diseases.
- Inhibitory Activity Against Plasmodium falciparum : A series of pyrrolo[2,3-d]pyrimidines were designed as potential inhibitors targeting calcium-dependent protein kinases in Plasmodium falciparum, showing promise in combating malaria . The modifications made to the core structure were instrumental in enhancing efficacy against this parasite.
特性
IUPAC Name |
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIARWQZLGCQDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。